5-Bromo-2-(4-chlorophenyl)benzofuran
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Overview
Description
5-Bromo-2-(4-chlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenyl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)benzofuran typically involves the following steps:
Suzuki-Miyaura Coupling: The coupling of a 4-chlorophenylboronic acid with a brominated benzofuran derivative can be carried out using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorophenyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts, potassium carbonate, tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
5-Bromo-2-(4-chlorophenyl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzofuran derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivative used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenylbenzofuran: Lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.
2-(4-Chlorophenyl)benzofuran: Lacks the bromine atom, which can affect its electronic properties and reactivity.
5-Chloro-2-(4-bromophenyl)benzofuran: Has the positions of bromine and chlorine atoms swapped, leading to potential differences in biological activity and chemical behavior.
Uniqueness
The combination of these substituents can enhance the compound’s properties, making it a valuable target for research and development .
Properties
Molecular Formula |
C14H8BrClO |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8BrClO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |
InChI Key |
ZADHKGROAHFGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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